molecular formula C10H11FO2 B8368835 (RS)-2-(3-Fluoro-4-methoxy-benzyl)-oxirane

(RS)-2-(3-Fluoro-4-methoxy-benzyl)-oxirane

Cat. No. B8368835
M. Wt: 182.19 g/mol
InChI Key: JCMBRTFWTAPZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05889026

Procedure details

4-Allyl-2-fluoro-1-methoxy benzene (1.2 g, 7.22 mmol) was dissolved in CH2Cl2 (35 ml) and treated successively with buffer pH=7.95 (35 ml, NaH2PO4 --Na2HPO4) and m-chloroperbenzoic acid 70% (2.2 g, 9 mmol). Reaction mixture was stirred at room temperature for 63 hours. The aqueous phase was extracted with CH2Cl2 (4×30 ml), combined organic phases were washed with sat. NaHCO3 (50 ml), dried over Na2SO4 and concentrated. The residue was chromatographed over siliga gel (hexan-ethyl acetate 9:1) to provide (RS)-2-(3-Fluoro-4-methoxy-benzyl)-oxirane (0.49 g, 37%) as a yellow oil MS: m/e=182 (M+).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([F:12])[CH:5]=1)[CH:2]=[CH2:3].ClC1C=CC=C(C(OO)=[O:21])C=1>C(Cl)Cl>[F:12][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[O:10][CH3:11])[CH2:1][CH:2]1[CH2:3][O:21]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C=C)C1=CC(=C(C=C1)OC)F
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 63 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (4×30 ml)
WASH
Type
WASH
Details
were washed with sat. NaHCO3 (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over siliga gel (hexan-ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
FC=1C=C(CC2OC2)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.